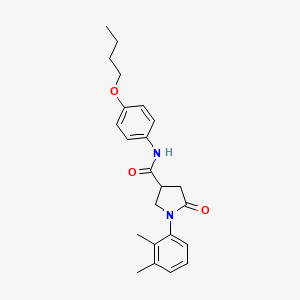
N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide
描述
N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide, also known as DMPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various fields such as cancer treatment, pain management, and neuroprotection.
作用机制
The exact mechanism of action of N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide is not fully understood. However, it is known to modulate the activity of various ion channels and receptors involved in cellular signaling pathways. For example, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has been shown to modulate the activity of voltage-gated sodium channels, transient receptor potential channels, and cannabinoid receptors. By modulating the activity of these channels and receptors, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide can affect various cellular processes such as ion transport, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide can induce cell cycle arrest and apoptosis by inhibiting the activity of certain kinases and transcription factors involved in cell growth and survival. In pain signaling pathways, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide can modulate the activity of ion channels and receptors involved in nociception, leading to analgesic effects. In the brain, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide can reduce oxidative stress, inflammation, and apoptosis, leading to neuroprotective effects.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. It has been extensively studied in various in vitro and in vivo models, providing a wealth of data on its potential therapeutic applications. However, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. In addition, its potential therapeutic applications have not been extensively tested in clinical trials, which limits its translational potential.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide. One direction is to further elucidate its mechanism of action by using advanced techniques such as molecular modeling and structural biology. Another direction is to test its potential therapeutic applications in clinical trials, particularly in the fields of cancer treatment, pain management, and neuroprotection. Additionally, the development of novel derivatives of N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide with improved pharmacological properties could lead to the discovery of more potent and selective compounds for therapeutic use.
科学研究应用
N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer treatment, pain management, and neuroprotection. In cancer treatment, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In pain management, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has been shown to have analgesic effects in animal models of pain. It exerts its analgesic effects by modulating the activity of certain ion channels and receptors involved in pain signaling.
In neuroprotection, N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide has been shown to protect against brain damage caused by ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's disease. It exerts its neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-10-23-17-9-8-15(12-18(17)22-4)19(21)20-16-11-13(2)6-7-14(16)3/h6-9,11-12H,5,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYULNLNFJSQEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-methoxy-5-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4104129.png)
![2-methyl-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4104130.png)
![ethyl 4-({[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4104132.png)
![4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate](/img/structure/B4104138.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)
![N-[1-(4-allyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4104150.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B4104152.png)
![2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104162.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4104171.png)
![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4104174.png)
![1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4104181.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104191.png)

![4-(isobutyrylamino)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4104199.png)